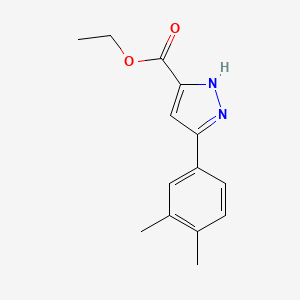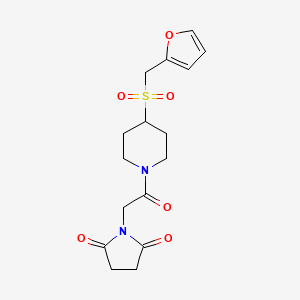![molecular formula C20H17N3O4S2 B2599649 1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868219-04-9](/img/structure/B2599649.png)
1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and anti-tumor properties by inhibiting the activity of various enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole in lab experiments is its potential use as a therapeutic agent for the treatment of various diseases. However, one of the main limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the use of 1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole in scientific research. One of the main directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent for the treatment of various diseases. Finally, more studies are needed to evaluate the potential toxicity and side effects of this compound before its use in clinical trials.
Synthesemethoden
1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole can be synthesized using various methods. One of the most common methods involves the reaction of 2-nitrobenzaldehyde with 1-naphthalenesulfonyl hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with 3-chloroperoxybenzoic acid to obtain the desired compound.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-23(25)18-7-3-4-15(12-18)14-28-20-21-10-11-22(20)29(26,27)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNJEAHGDISDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

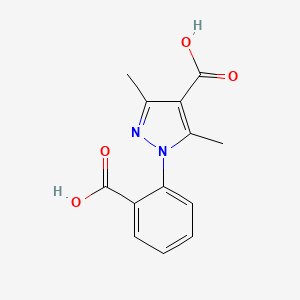
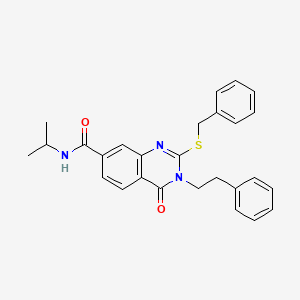
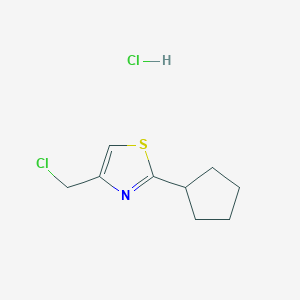
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2599573.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2599574.png)
![Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599575.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2599576.png)
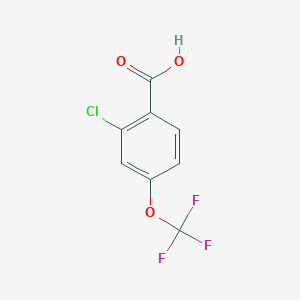
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2599579.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2599582.png)
